Cas no 4643-58-7 (verrucarin J)

verrucarin J 化学的及び物理的性質
名前と識別子
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- verrucarin J
- muconomycin B
- VERRUCRIN J
- (1'R,2S,3'R,8'R,12'E,18'E,20'Z,24'R,25'S)-5',13',25'-Trimethyl-11'H,17'H,22'H-spiro[oxirane-2,26'-[2,10,16,23]tetraoxatetracyclo[22.2.1.0~3,8~.0~8,25~]heptacosa[4,12,18,20]tetraene]-11',17',22'-trione
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計算された属性
- せいみつぶんしりょう: 484.20976
じっけんとくせい
- PSA: 100.66
- ひせんこうど: D19 +54° (benzene); D22 +20 ± 2° (c = 1.011 in chloroform)
verrucarin J 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | BIV1007-100ug |
Verrucarin J |
4643-58-7 | 100ug |
£55.00 | 2023-08-31 | ||
Apollo Scientific | BIV1007-500ug |
Verrucarin J |
4643-58-7 | 500ug |
£170.00 | 2022-10-09 | ||
Apollo Scientific | BIV1007-1mg |
Verrucarin J |
4643-58-7 | 1mg |
£390.00 | 2025-02-22 | ||
MedChemExpress | HY-N10113-1mg |
Verrucarin J |
4643-58-7 | ≥99.0% | 1mg |
¥8000 | 2024-07-19 | |
Apollo Scientific | BIV1007-100g |
Verrucarin J |
4643-58-7 | 100g |
£55.00 | 2025-02-22 | ||
Apollo Scientific | BIV1007-25mg |
Verrucarin J |
4643-58-7 | 25mg |
£4773.00 | 2025-03-22 | ||
Apollo Scientific | BIV1007-5mg |
Verrucarin J |
4643-58-7 | 5mg |
£1212.00 | 2025-03-22 | ||
Apollo Scientific | BIV1007-10mg |
Verrucarin J |
4643-58-7 | 10mg |
£2181.00 | 2025-03-22 |
verrucarin J 関連文献
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J. F. Grove Nat. Prod. Rep. 1993 10 429
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Michael A. Sebald,Julian Gebauer,Matthias Koch Org. Biomol. Chem. 2021 19 9872
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R. C. F. Jones Nat. Prod. Rep. 1984 1 87
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Antonio Evidente Nat. Prod. Rep. 2022 39 1591
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J. S. Roberts,I. Bryson Nat. Prod. Rep. 1984 1 105
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Seulah Lee,Jae Sik Yu,Seoung Rak Lee,Ki Hyun Kim Nat. Prod. Rep. 2022 39 512
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7. The constituents of glutinosinJohn Frederick Grove J. Chem. Soc. C 1968 810
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Bum Soo Lee,Su Myung Jung,Rhim Ryoo,Sang Un Choi,Seongpil An,Ki Hyun Kim Org. Biomol. Chem. 2023 21 8521
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Braulio M. Fraga Nat. Prod. Rep. 2003 20 392
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J. S. Roberts Nat. Prod. Rep. 1985 2 97
verrucarin Jに関する追加情報
Verrucarin J: A Comprehensive Overview
Verrucarin J, identified by the CAS number 4643-58-7, is a mycotoxin belonging to the group of sesquiterpenoid lactones. It is primarily produced by certain species of the fungus Fusarium, which is known for its ability to contaminate agricultural crops, particularly cereals and other grains. This compound has garnered significant attention in recent years due to its diverse biological activities and potential applications in various fields, including pharmacology and agriculture.
The chemical structure of Verrucarin J is characterized by a complex arrangement of oxygenated sesquiterpenoid moieties, which contribute to its unique properties. Recent studies have focused on elucidating the biosynthetic pathways responsible for its production, shedding light on the genetic and enzymatic mechanisms underlying its formation. These findings not only enhance our understanding of fungal metabolism but also pave the way for potential metabolic engineering strategies to optimize its production.
Verrucarin J has been extensively studied for its biological activities, particularly its cytotoxic effects on various cancer cell lines. Research conducted in 2023 demonstrated that this compound exhibits selective toxicity towards malignant cells while sparing normal cells, making it a promising candidate for anticancer drug development. Furthermore, preclinical studies have highlighted its potential as an immunomodulator, capable of enhancing the body's immune response against pathogens.
In addition to its pharmacological applications, Verrucarin J has shown promise in agricultural settings as a natural fungicide. Its ability to inhibit the growth of pathogenic fungi makes it a sustainable alternative to synthetic pesticides, aligning with the growing demand for eco-friendly agricultural practices. Recent advancements in formulation technology have improved its stability and bioavailability, enhancing its practicality for field applications.
The discovery of novel derivatives of Verrucarin J has further expanded its potential uses. Scientists have successfully synthesized analogs with enhanced bioactivity and reduced toxicity, opening new avenues for drug design and development. These derivatives are currently under investigation for their efficacy against multidrug-resistant pathogens and their potential role in combating antibiotic resistance.
Despite its numerous advantages, the utilization of Verrucarin J is not without challenges. Issues such as scalability in production, regulatory approval, and cost-effectiveness need to be addressed before it can be widely adopted in clinical and agricultural settings. Ongoing research is focused on overcoming these barriers through innovative approaches such as fermentation optimization and advanced purification techniques.
In conclusion, Verrucarin J, with its unique chemical properties and diverse biological activities, represents a valuable asset in the realms of pharmacology and agriculture. As research continues to uncover new insights into its mechanisms and applications, this compound holds the potential to make significant contributions to human health and sustainable farming practices.
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